2,4,4-Trifluorobutanoic acid

Catalog No.
S940101
CAS No.
2090174-41-5
M.F
C4H5F3O2
M. Wt
142.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4-Trifluorobutanoic acid

CAS Number

2090174-41-5

Product Name

2,4,4-Trifluorobutanoic acid

IUPAC Name

2,4,4-trifluorobutanoic acid

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

InChI

InChI=1S/C4H5F3O2/c5-2(4(8)9)1-3(6)7/h2-3H,1H2,(H,8,9)

InChI Key

CIZJIHGUQXOGLQ-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)F)C(F)F

Canonical SMILES

C(C(C(=O)O)F)C(F)F

Organic Chemistry

  • Synthesis of Esters and Amides

    TFBA can be used as a building block for the synthesis of esters and amides, which are important functional groups in organic molecules. Researchers can modify the reactive end of TFBA (the carboxylic acid group) to create new compounds with desired properties [Source 1]. These new molecules can serve as pharmaceuticals, catalysts, or materials with specific functions.

  • Chemical Modification of Biomolecules

    TFBA's ability to react with amines makes it useful for chemically modifying biomolecules like proteins and peptides. By attaching a TFBA group to a biomolecule, researchers can alter its solubility, stability, or biological activity [Source 2]. This technique can be valuable for studying protein function and developing new drugs.

Source 1

Organic Chemistry of Fluorine by Leo Brewer:

2,4,4-Trifluorobutanoic acid is a fluorinated carboxylic acid characterized by the presence of three fluorine atoms attached to the butanoic acid backbone. Its molecular formula is C4H5F3O2C_4H_5F_3O_2, and it exhibits unique chemical properties due to the electronegative trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

  • Acid-Base Reactions: As a carboxylic acid, it can donate protons to bases.
  • Esterification: Reaction with alcohols can produce esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.

These reactions are facilitated by the compound's structure, which allows for diverse functional group transformations.

The biological activity of 2,4,4-trifluorobutanoic acid is of increasing interest in pharmaceutical research. It has been studied for its potential as a bioisostere of natural amino acids, particularly in the design of peptide-based therapeutics. The trifluoromethyl group can enhance metabolic stability and alter binding affinities, making it a valuable candidate for drug development aimed at modulating biological pathways.

Several synthesis methods have been developed for 2,4,4-trifluorobutanoic acid:

  • Direct Fluorination: This method involves the direct introduction of fluorine atoms into the butanoic acid framework using fluorinating agents.
  • Rearrangements: Synthesis can also be achieved through rearrangement reactions involving other fluorinated precursors.
  • Asymmetric Synthesis: Techniques utilizing chiral auxiliaries or catalysts can produce enantiomerically enriched forms of this compound, enhancing its utility in biological applications .

2,4,4-Trifluorobutanoic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for designing novel therapeutic agents.
  • Agricultural Chemistry: Its derivatives may be explored for use in agrochemicals due to their unique properties.
  • Material Science: The compound's stability and reactivity are advantageous in developing specialty materials.

Research on the interactions of 2,4,4-trifluorobutanoic acid with biological systems is ongoing. Studies focus on how this compound interacts with enzymes and receptors, potentially influencing metabolic pathways and therapeutic outcomes. Its role as a bioisostere allows it to mimic natural substrates while providing enhanced properties that could lead to improved drug designs .

Several compounds share structural similarities with 2,4,4-trifluorobutanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-4,4,4-trifluorobutanoic acidContains an amino groupActs as a bioisostere for leucine
2-Chlorobutanoic acidContains a chlorine atom instead of fluorineLess lipophilic than trifluorinated analogs
3-Fluorobutyric acidContains one fluorine atomLess reactive than trifluorinated compounds

Uniqueness

2,4,4-Trifluorobutanoic acid is unique due to its trifluoromethyl group's influence on chemical reactivity and biological interactions. The presence of three fluorine atoms enhances its lipophilicity and metabolic stability compared to similar compounds without such modifications. This makes it particularly valuable in the design of pharmaceuticals aimed at specific biological targets.

XLogP3

1.4

Dates

Modify: 2023-08-16

Explore Compound Types